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Compound of Interest

Compound Name: (R)-3-Aminoazepan-2-one

Cat. No.: B1201962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-3-
Aminoazepan-2-one. Due to the limited availability of complete, experimentally-derived public

data for this specific enantiomer, this document combines available data for the racemic

mixture with predicted values based on established spectroscopic principles. All predicted data

should be confirmed by experimental analysis.

Chemical Structure and Properties
Property Value

IUPAC Name (3R)-3-aminoazepan-2-one

Molecular Formula C₆H₁₂N₂O

Molecular Weight 128.17 g/mol

CAS Number 28957-33-7

Appearance Solid

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for (R)-3-
Aminoazepan-2-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data

The following table presents the experimentally determined ¹³C NMR chemical shifts for the

racemic mixture, α-amino-ε-caprolactam, in deuterated methanol (CD₃OD). These values are

expected to be identical for the (R)-enantiomer.

Atom Number Chemical Shift (δ) in ppm

C=O 178.26

CH-NH₂ 52.82

N-CH₂ 41.01

CH₂ 33.72

CH₂ 28.17

CH₂ 27.94

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts for (R)-3-Aminoazepan-2-
one. Actual experimental values may vary based on solvent and concentration.
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Proton Assignment
Predicted Chemical Shift
(δ) in ppm

Predicted Multiplicity

NH (amide) 7.5 - 8.5 Broad Singlet

CH-NH₂ 3.5 - 3.7 Multiplet

N-CH₂ (azepane ring) 3.1 - 3.3 Multiplet

NH₂ (amine) 1.5 - 2.5 Broad Singlet

CH₂ (azepane ring) 1.7 - 2.0 Multiplet

CH₂ (azepane ring) 1.4 - 1.7 Multiplet

CH₂ (azepane ring) 1.2 - 1.4 Multiplet

Infrared (IR) Spectroscopy
The predicted characteristic IR absorption bands for (R)-3-Aminoazepan-2-one are listed

below.

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Medium, Broad
N-H stretch (primary amine

and secondary amide)

2950 - 2850 Medium to Strong C-H stretch (aliphatic)

1690 - 1630 Strong C=O stretch (amide)

1650 - 1580 Medium N-H bend (primary amine)

Mass Spectrometry (MS)
The predicted key mass-to-charge ratios (m/z) for (R)-3-Aminoazepan-2-one under

electrospray ionization (ESI) are presented below.
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m/z Ion

129.1 [M+H]⁺

151.1 [M+Na]⁺

112.1 [M+H-NH₃]⁺

Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are provided below. These

are generalized procedures and may require optimization for specific instrumentation.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-25 mg of the solid (R)-3-Aminoazepan-2-one for ¹H NMR, or 50-

100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

If the sample does not fully dissolve, gentle vortexing or sonication may be applied.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Place the assembly into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a

proton-decoupled sequence is typically used.

IR Spectroscopy (Thin Solid Film Method)
Sample Preparation:

Dissolve a small amount (approx. 5-10 mg) of (R)-3-Aminoazepan-2-one in a few drops

of a volatile solvent (e.g., methylene chloride or acetone).

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or

NaCl).

Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.

Data Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the IR spectrum of the sample.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:

Prepare a dilute solution of (R)-3-Aminoazepan-2-one (typically 1-10 µg/mL) in a solvent

system compatible with ESI-MS, such as a mixture of acetonitrile and water with a small

amount of formic acid to promote protonation.

Ensure the sample is fully dissolved.

Data Acquisition:

Infuse the sample solution into the ESI source via a syringe pump at a constant flow rate

(e.g., 5-20 µL/min).
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Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation and the formation

of gas-phase ions.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500

amu).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-3-
Aminoazepan-2-one.
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General Spectroscopic Analysis Workflow
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Data Correlation
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Caption: Workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b1201962#r-3-aminoazepan-2-one-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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